Etoposide Impurity C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

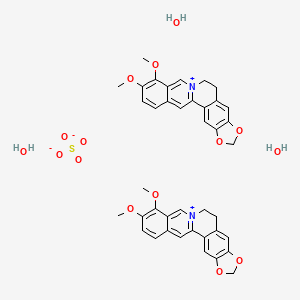

An impurity of Etoposide. Etoposide is a cytotoxic anticancer drug which belongs to the topoisomerase inhibitor drug class. It is used in form of its salt etoposide phosphate.

Applications De Recherche Scientifique

Liquid Chromatographic Determination in Formulations

A study by Floor et al. (1985) developed specific assays for etoposide and related impurities, including Etoposide Impurity C, in injectable formulations using high-performance liquid chromatography (HPLC). This method demonstrated precision in quantitating low levels of impurities, highlighting its importance in ensuring the quality of etoposide formulations (Floor, Klein, Muhammad, & Ross, 1985).

Interaction with Topoisomerase II

Wilstermann et al. (2007) explored how this compound interacts with yeast topoisomerase II and human topoisomerase IIalpha. The study identified specific substituents of this compound that associate with these enzymes, contributing to our understanding of the drug's mechanism of action in cancer treatment (Wilstermann et al., 2007).

Electrochemical Sensing

Nguyen et al. (2016) demonstrated an enhancement in electrochemical signals of etoposide using carbon quantum dot modified electrodes. This research opens avenues for sensitive detection of this compound in pharmaceutical and clinical samples (Nguyen et al., 2016).

Role in Apoptotic Gene Expression

Gholami et al. (2020) investigated the impact of this compound on the expression of key apoptotic genes in cancer cells. Their findings suggest that this compound can enhance the cytotoxicity of etoposide, implying its potential in cancer treatment strategies (Gholami et al., 2020).

Etoposide Delivery Systems

Algan et al. (2016) developed a stability-indicating HPLC method for assaying etoposide from different drug delivery systems, including nanocarriers. Their work contributes to the quality control of innovative etoposide formulations, including those containing this compound (Algan et al., 2016).

Mécanisme D'action

Target of Action

Etoposide Impurity C, like Etoposide, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication, transcription, and recombination . This enzyme is responsible for relaxing supercoiled DNA, which is essential for various DNA metabolic processes .

Mode of Action

This compound interacts with its target, DNA topoisomerase II, by forming a complex with it and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents the cell from entering the mitotic phase of cell division, leading to cell death . This compound is cell cycle-dependent and phase-specific, primarily affecting the S and G2 phases of cell division .

Biochemical Pathways

The action of this compound on DNA topoisomerase II affects several biochemical pathways. It enhances the ability of topoisomerase II to compact DNA by trapping DNA loops . This action creates DNA double-strand breaks, causing topoisomerase II to resist relocation and pauses the ability of topoisomerases to relax DNA supercoiling . These alterations in the DNA structure and topoisomerase II activity disrupt the normal cell cycle and lead to apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Etoposide. Etoposide exhibits significant inter-individual variations in plasma concentrations . Factors such as distribution volume, which correlates with albumin levels and body weight, can influence these variations

Result of Action

The primary result of this compound’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and disrupting the normal cell cycle, this compound eliminates rapidly dividing cells, such as cancer cells . This makes it a valuable tool in the treatment of various types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It is known that Etoposide is used in various forms of chemotherapy for cancers such as Kaposi’s sarcoma, Ewing’s sarcoma, lung cancer, testicular cancer, lymphoma, nonlymphocytic leukemia, and glioblastoma multiforme . The effectiveness of this compound may also depend on the specific type of cancer and the patient’s overall health and response to treatment.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Etoposide Impurity C involves the conversion of Etoposide to its intermediate, which is then further reacted to obtain the final product.", "Starting Materials": [ "Etoposide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Etoposide in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 2 hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid.", "Step 4: Extract the product with water.", "Step 5: Purify the product by column chromatography." ] } | |

Numéro CAS |

100007-53-2 |

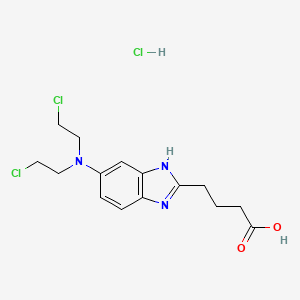

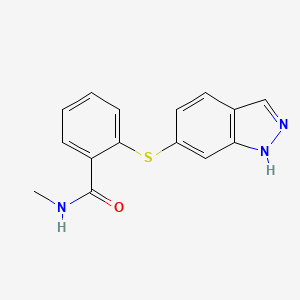

Formule moléculaire |

C29H32O13 |

Poids moléculaire |

588.6 g/mol |

Nom IUPAC |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1 |

Clé InChI |

VJJPUSNTGOMMGY-LMSDHMSKSA-N |

SMILES isomérique |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

SMILES canonique |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Apparence |

Solid powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

α-Etoposide; (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-α-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Pyrano[3,2-d]-1,3-dioxin Furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)